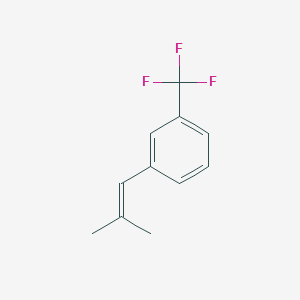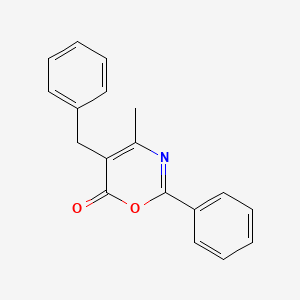
5-benzyl-4-methyl-2-phenyl-6H-1,3-oxazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-4-methyl-2-phenyl-6H-1,3-oxazin-6-one is a heterocyclic compound that belongs to the oxazinone family. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a six-membered ring containing oxygen and nitrogen atoms, with benzyl, methyl, and phenyl substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-4-methyl-2-phenyl-6H-1,3-oxazin-6-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with 4-methyl-2-phenyl-6H-1,3-oxazin-6-one under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazinone.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Benzyl-4-methyl-2-phenyl-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-Benzyl-4-methyl-2-phenyl-6H-1,3-oxazin-6-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-benzyl-4-methyl-2-phenyl-6H-1,3-oxazin-6-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Hydroxy-5-methyl(phenyl)-2-styryl-6H-1,3-oxazin-6-ones: These compounds share a similar oxazinone core but differ in their substituents.
5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol: Another heterocyclic compound with a different ring structure but similar substituents.
Uniqueness: 5-Benzyl-4-methyl-2-phenyl-6H-1,3-oxazin-6-one is unique due to its specific combination of substituents and the presence of both oxygen and nitrogen in the ring structure
Propiedades
Número CAS |
117838-64-9 |
|---|---|
Fórmula molecular |
C18H15NO2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
5-benzyl-4-methyl-2-phenyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C18H15NO2/c1-13-16(12-14-8-4-2-5-9-14)18(20)21-17(19-13)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
Clave InChI |
LYMFHPIUJPFUFJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC(=N1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


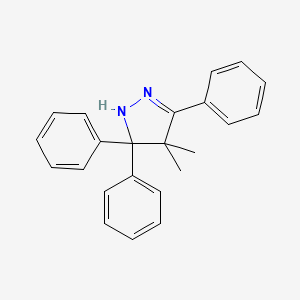
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
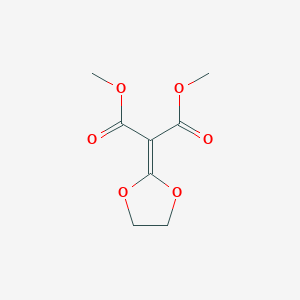
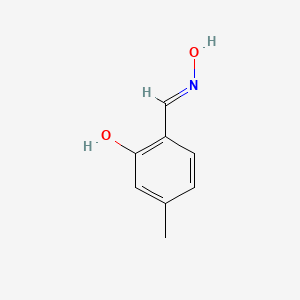
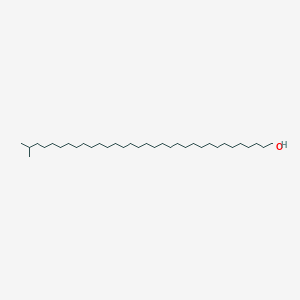
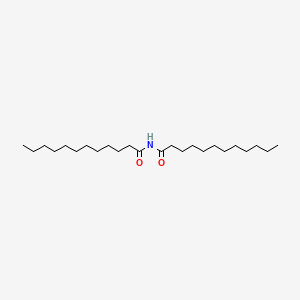
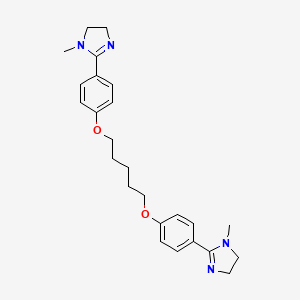
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)
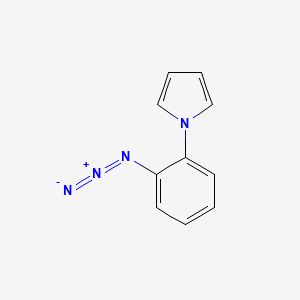
![N''-{4-[3-(Dimethylamino)phenyl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14294748.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
